molecular formula C21H21NO6 B613424 Fmoc-Glu(OMe)-OH CAS No. 145038-50-2

Fmoc-Glu(OMe)-OH

Cat. No.: B613424
CAS No.: 145038-50-2
M. Wt: 383.4
InChI Key: RULINAWEYRMHHQ-SFHVURJKSA-N
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Description

Fmoc-Glu(OMe)-OH: , also known as (S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide chemistry.

Mechanism of Action

Target of Action

Fmoc-Glu(OMe)-OH, a derivative of glutamic acid, primarily targets bacteria . The compound’s antibacterial activity makes it a valuable tool in the field of medicine, particularly in wound healing .

Mode of Action

It is known that the compound exhibits antibacterial activity This suggests that it may interact with bacterial cells, possibly disrupting their function or growth

Biochemical Pathways

Given its antibacterial properties, it is likely that the compound interferes with essential bacterial processes, such as cell wall synthesis or dna replication

Pharmacokinetics

Information on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. It is known that the compound exhibits gelation properties in agno3 solution , which could potentially influence its bioavailability and distribution within the body.

Result of Action

This compound has been shown to have antibacterial activity . In addition, it has been identified as a mouldable wound healing biomaterial . This suggests that the compound may promote wound healing by eliminating bacteria at the wound site and providing a supportive structure for tissue regeneration.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s gelation properties are observed in AgNO3 solution , suggesting that its physical state and, consequently, its biological activity may be affected by the presence of certain ions or solvents. Additionally, factors such as pH and temperature could potentially impact the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

Fmoc-Glu(OMe)-OH, due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, can promote the association of building blocks This property makes it a significant player in biochemical reactions

Cellular Effects

This compound has shown to have a significant impact on cells, particularly in the context of wound healing It is suggested that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound is not entirely clear. It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(OMe)-OH typically involves the protection of the amino group of glutamic acid with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The carboxyl group of glutamic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Glu(OMe)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the carboxylic acid under acidic or basic conditions.

    Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like 1,3-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF).

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

    Coupling Reactions: DIC and HOBt in DMF.

Major Products Formed:

    Deprotection: Glutamic acid derivative with a free amino group.

    Ester Hydrolysis: Glutamic acid derivative with a free carboxylic acid group.

    Coupling Reactions: Peptides with this compound incorporated into the sequence.

Scientific Research Applications

Chemistry: Fmoc-Glu(OMe)-OH is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its Fmoc group provides protection to the amino group, allowing for selective reactions at other functional groups.

Biology: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine: this compound is used in the synthesis of peptide-based drugs. These drugs can be designed to target specific proteins or receptors in the body, offering potential treatments for various diseases, including cancer, diabetes, and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of peptide-based materials. These materials can have applications in drug delivery systems, biomaterials, and nanotechnology.

Comparison with Similar Compounds

    Fmoc-Glu-OH: Similar to Fmoc-Glu(OMe)-OH but without the methyl ester group.

    Fmoc-Asp(OMe)-OH: An aspartic acid derivative with a similar protecting group and ester functionality.

    Fmoc-Glu(OtBu)-OH: A glutamic acid derivative with a tert-butyl ester group instead of a methyl ester.

Uniqueness: this compound is unique due to its combination of the Fmoc protecting group and the methyl ester group. This combination allows for selective protection and deprotection of the amino and carboxyl groups, respectively, making it a versatile building block in peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULINAWEYRMHHQ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166507
Record name 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145038-50-2
Record name 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145038-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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